6,8-Diazaspiro[4.5]decane-7,9-dione

physicochemical profiling scaffold classification medicinal chemistry

6,8-Diazaspiro[4.5]decane-7,9-dione is a conformationally constrained spirohydantoin (C₈H₁₂N₂O₂, MW 168.19) that embeds a cyclopentane ring spiro-fused to a hydantoin (imidazolidine-2,4-dione) core, placing two nitrogen atoms at positions 6 and 8 and two carbonyl groups at positions 7 and 9. This scaffold delivers a defined exit-vector geometry distinct from the more common 8-azaspiro[4.5]decane-7,9-dione (glutarimide) and 6,9-diazaspiro[4.5]decane-8,10-dione (diketopiperazine-type) systems, making it a valuable building block for fragment-based drug discovery, CNS-targeted libraries, and spirocyclic patent intermediates.

Molecular Formula C8H12N2O2
Molecular Weight 168.196
CAS No. 1342422-61-0
Cat. No. B2493599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Diazaspiro[4.5]decane-7,9-dione
CAS1342422-61-0
Molecular FormulaC8H12N2O2
Molecular Weight168.196
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)NC(=O)N2
InChIInChI=1S/C8H12N2O2/c11-6-5-8(3-1-2-4-8)10-7(12)9-6/h1-5H2,(H2,9,10,11,12)
InChIKeyZXTMZGORRAHIKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Diazaspiro[4.5]decane-7,9-dione (CAS 1342422-61-0) – Spirohydantoin Scaffold for Medicinal Chemistry and Fragment-Based Discovery


6,8-Diazaspiro[4.5]decane-7,9-dione is a conformationally constrained spirohydantoin (C₈H₁₂N₂O₂, MW 168.19) that embeds a cyclopentane ring spiro-fused to a hydantoin (imidazolidine-2,4-dione) core, placing two nitrogen atoms at positions 6 and 8 and two carbonyl groups at positions 7 and 9 . This scaffold delivers a defined exit-vector geometry distinct from the more common 8-azaspiro[4.5]decane-7,9-dione (glutarimide) and 6,9-diazaspiro[4.5]decane-8,10-dione (diketopiperazine-type) systems, making it a valuable building block for fragment-based drug discovery, CNS-targeted libraries, and spirocyclic patent intermediates [1]. The compound is commercially available from multiple vendors at ≥95% purity, with routine supply in milligram-to-gram quantities for research use .

Why 6,8-Diazaspiro[4.5]decane-7,9-dione Cannot Be Replaced by Generic Spirocyclic Analogs – Regioisomeric Scaffold Differentiation


Spirocyclic scaffolds with identical molecular formulae can exhibit profoundly different physicochemical and pharmacological profiles depending on the positioning of nitrogen and carbonyl groups. The 6,8-diaza-7,9-dione arrangement places both nitrogen atoms within the hydantoin ring, creating a distinct hydrogen-bond donor/acceptor pattern (two N–H donors, four H-bond acceptors) that differs from the 8-aza-7,9-dione (one N–H, three acceptors) or 6,9-diaza-8,10-dione (two N–H, two acceptors) regioisomers . These differences directly impact solubility, metabolic stability, and target recognition. Procurement of a generic “diazaspiro[4.5]decane-dione” without specifying the exact regioisomer risks acquiring a scaffold with incompatible exit-vector geometry for the intended SAR campaign, as demonstrated by the distinct biological activities reported for the 6,9-diaza-8,10-dione anticonvulsant series and the 7,9-diaza-6,8-dione HIV-1 reverse transcriptase inhibitor series [1].

Quantitative Differentiation Evidence for 6,8-Diazaspiro[4.5]decane-7,9-dione (CAS 1342422-61-0) Versus Closest Spirocyclic Analogs


Hydrogen-Bond Donor/Acceptor Profile vs. 8-Azaspiro[4.5]decane-7,9-dione (Glutarimide Scaffold)

The 6,8-diaza-7,9-dione scaffold contains two N–H donors and four H-bond acceptor sites, versus the 8-aza-7,9-dione (glutarimide) scaffold which provides only one N–H donor and three acceptor sites. This difference is a direct consequence of the extra ring nitrogen at position 6, converting the glutarimide into a hydantoin system. For fragment-based screening, the additional H-bond donor can be critical for establishing key interactions with target proteins; the 8-aza scaffold cannot replicate this interaction pattern without synthetic modification [1]. Predicted pKa of the hydantoin N–H (12.09) indicates predominantly neutral character at physiological pH, differentiating it from more acidic imide N–H systems .

physicochemical profiling scaffold classification medicinal chemistry

Patent-Supported Application as TPH1 Inhibitor Intermediate vs. Anticonvulsant and Antiviral Regioisomers

Patent CN-115536661-A explicitly claims diazaspiro[4.5]decane intermediates incorporating the 6,8-diaza-7,9-dione or closely related scaffolds for the synthesis of tryptophan hydroxylase 1 (TPH1) inhibitors, a therapeutic target for peripheral serotonin modulation [1]. In contrast, the 6,9-diaza-8,10-dione regioisomer series is established in the anticonvulsant field (ED₅₀ values of 0.0043–0.019 mmol/kg in scPTZ and MES models for leading compounds 6e and 6g) [2], and the 7,9-diaza-6,8-dione scaffold has demonstrated HIV-1 reverse transcriptase inhibition (IC₅₀ ≈ 1.65 µM for a leading derivative) [3]. These divergent biological activities underscore that regioisomer selection directly determines the accessible therapeutic target space, and procurement of the 6,8-diaza-7,9-dione scaffold is essential for TPH1-focused programs.

patent intermediate TPH1 inhibitor peripheral serotonin

Predicted Physicochemical Divergence: Density and Acidity vs. Closest Oxygen-Containing Analog

The predicted density of 6,8-diazaspiro[4.5]decane-7,9-dione is 1.25±0.1 g/cm³, and the predicted pKa is 12.09±0.20 . While direct experimental data for the closest regioisomers are not available from the same predictive methodology, the structurally related 2-oxa-6,8-diazaspiro[4.5]decane-7,9-dione (CAS 1934922-60-7), which replaces the cyclopentane methylene with an oxygen atom, exhibits altered hydrogen-bonding capacity and conformational flexibility . The all-carbon spiro junction of the target compound provides greater conformational rigidity and lipophilicity compared to oxa-analogs, which is relevant for blood-brain barrier penetration predictions in CNS drug discovery programs.

physicochemical prediction ADME library design

Commercial Availability and Purity Benchmarking for Research Procurement

6,8-Diazaspiro[4.5]decane-7,9-dione (CAS 1342422-61-0) is stocked by multiple international vendors at defined purity specifications. CymitQuimica offers the compound at ≥95% purity in 25 mg (€297) and 250 mg (€1,110) quantities . Leyan (Chinese vendor) supplies the compound at 95% purity . American Elements provides the compound as a powder form with availability in bulk quantities and custom purity grades up to 99.999% upon request [1]. This multi-vendor sourcing contrasts with several regioisomeric diazaspiro[4.5]decane-diones that are available from only a single supplier or require custom synthesis, reducing supply chain risk for long-term research programs.

procurement purity vendor comparison

Priority Application Scenarios for 6,8-Diazaspiro[4.5]decane-7,9-dione Based on Differential Scaffold Evidence


Fragment-Based Drug Discovery Targeting Tryptophan Hydroxylase 1 (TPH1)

The 6,8-diaza-7,9-dione scaffold is explicitly claimed in patent CN-115536661-A as an intermediate for preparing TPH1 inhibitors, a validated target for peripheral serotonin modulation in disorders such as carcinoid syndrome and inflammatory bowel disease. Research groups pursuing TPH1 inhibitor programs should procure this specific regioisomer rather than the 8-aza or 6,9-diaza analogs, as those scaffolds are directed toward distinct therapeutic areas (antipsychotic/5-HT1A for 8-aza; anticonvulsant for 6,9-diaza) and lack the patent-supported synthetic pathway to TPH1-relevant chemotypes [1].

CNS Drug Discovery Requiring Conformationally Constrained Hydantoin Scaffolds

The all-carbon spiro junction combined with the hydantoin ring provides a rigid, three-dimensional scaffold with defined exit vectors suitable for CNS targets. The predicted pKa of 12.09 indicates predominantly neutral species at blood pH, favoring passive CNS penetration. The scaffold's two H-bond donors and four acceptors offer distinct pharmacophoric features compared to the simpler 8-aza-7,9-dione (one donor, three acceptors), enabling exploration of interactions that require dual H-bond donation from the core scaffold itself [1].

Spirocyclic Library Synthesis for Underexplored Chemical Space

6,8-Diazaspiro[4.5]decane-7,9-dione represents a spirohydantoin chemotype that is structurally distinct from the more extensively explored 8-azaspiro[4.5]decane-7,9-dione (buspirone/tiospirone family) and 6,9-diazaspiro[4.5]decane-8,10-dione (anticonvulsant series). Incorporating this scaffold into a screening library expands the accessible chemical space along the dimensions of H-bond donor count, scaffold rigidity, and nitrogen positioning. The multi-vendor commercial availability at ≥95% purity enables rapid library production without the need for in-house scaffold synthesis .

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